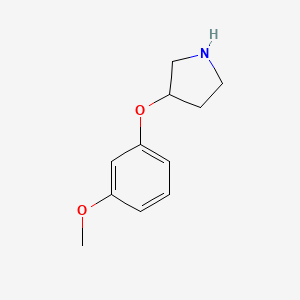

3-(3-Methoxyphenoxy)pyrrolidine

Description

Contextual Significance within Nitrogen Heterocyclic Chemistry

Nitrogen heterocycles are cyclic compounds containing at least one nitrogen atom within the ring system. wikipedia.orgnih.gov They are fundamental to life and are found in a vast array of biologically active molecules, including nucleic acids, vitamins, alkaloids, and hormones. nih.govnih.gov In medicinal chemistry, nitrogen-containing heterocyclic compounds are of immense interest, with a significant percentage of all FDA-approved drugs featuring such a scaffold. nih.gov Their prevalence stems from their ability to engage in various biological interactions, often serving as key pharmacophores that can be tailored to achieve desired therapeutic effects. frontiersin.orgresearchgate.net

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a particularly important structure within this class. researchgate.netnih.gov It is a common fragment in numerous natural products, such as nicotine (B1678760) and proline, and is a core component of many synthetic drugs. nih.gov The significance of the pyrrolidine scaffold lies in its three-dimensional, non-planar structure, which allows for a more detailed exploration of chemical space compared to flat aromatic systems. nih.gov The nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, while the carbon atoms of the ring can be functionalized to create diverse molecular architectures with specific biological activities. nih.gov

Structural Framework and Synthetic Considerations of Pyrrolidine-Phenoxy Ether Systems

The synthesis of pyrrolidine-phenoxy ether systems can be approached through various strategies. A common method involves the nucleophilic substitution reaction between a suitably activated pyrrolidine precursor and a phenoxide. For instance, the synthesis of related 1-substituted 3-(o-methoxyphenoxy)pyrrolidines has been achieved, providing a template for the synthesis of the 3-methoxy isomer. acs.org

Modern synthetic organic chemistry offers a plethora of methods for constructing the pyrrolidine ring itself. These include:

1,3-Dipolar Cycloadditions: This is a classic and powerful method for forming five-membered rings, often involving an azomethine ylide and an alkene. nih.gov

Catalytic C-H Functionalization: Recent advances have enabled the direct formation of pyrrolidines through the activation and amination of C-H bonds, offering a more atom-economical approach. researchgate.net

Reductive Amination: The reaction of dicarbonyl compounds with amines, followed by reduction, is an efficient route to N-substituted pyrrolidines. nih.gov

Metal-Catalyzed Reactions: Various transition metals, such as palladium, iridium, and copper, catalyze diverse reactions to form pyrrolidines, including N-heterocyclization of primary amines with diols and alkene carboamination. organic-chemistry.org

The introduction of the phenoxy ether linkage often relies on well-established reactions like the Williamson ether synthesis or the Mitsunobu reaction, the latter being particularly useful for achieving stereochemical inversion at the hydroxyl-bearing carbon of a precursor like 3-hydroxypyrrolidine. mdpi.com

Historical Development of Pyrrolidine Chemistry Relevant to Phenoxy-Substituted Derivatives

The history of pyrrolidine chemistry is rich and dates back to the early investigations of natural products. The pyrrolidine ring was identified as a core component of alkaloids like nicotine. The amino acid proline, a fundamental building block of proteins, is a pyrrolidine-2-carboxylic acid, and its discovery and study were pivotal in understanding protein structure and function.

Early synthetic efforts focused on developing general methods for the construction of the pyrrolidine ring. An early example of pyrrolidine synthesis was reported in 1936 by Paden and Adkins. acs.org The industrial production of pyrrolidine is typically achieved through the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperature and pressure over a catalyst. wikipedia.org

The development of phenoxy-substituted pyrrolidines gained traction with the rise of medicinal chemistry and the search for new pharmacologically active agents. Research in the mid-20th century explored various substituted pyrrolidines for their potential effects on the central nervous system and cardiovascular system. A 1969 study by Galantay and colleagues detailed the synthesis of a series of 1-substituted 3-(o-methoxyphenoxy)pyrrolidines, which were investigated for their pharmacological properties, revealing effects such as blood pressure reduction and central nervous system depression. acs.org This work highlights the long-standing interest in combining the pyrrolidine scaffold with phenoxy moieties to create compounds with potential therapeutic applications.

More recently, the focus has shifted towards stereoselective synthesis, recognizing that the biological activity of chiral pyrrolidine derivatives is often highly dependent on their stereochemistry. nih.gov The development of asymmetric catalysis has provided powerful tools for the enantioselective synthesis of substituted pyrrolidines, opening up new avenues for the creation of complex and highly specific drug candidates. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJBWNVKUCYHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Methoxyphenoxy Pyrrolidine and Its Analogs

Strategies for Pyrrolidine (B122466) Ring Construction with Incorporated Phenoxy Moieties

The formation of the pyrrolidine core is a critical step in the synthesis of 3-(3-methoxyphenoxy)pyrrolidine and its analogs. Modern synthetic methods aim to incorporate the phenoxy moiety either during or after the construction of the heterocyclic ring, offering flexibility and access to a diverse range of derivatives.

Cycloaddition Approaches for Pyrrolidine Core Formation

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings like pyrrolidine. nih.govmdpi.com These reactions typically involve the reaction of an azomethine ylide with an alkene or alkyne, leading to the formation of the pyrrolidine ring in a single, often stereoselective, step. nih.gov The generation of unstabilized azomethine ylides, for instance, has been utilized in dipolar cycloaddition reactions with nitroalkenes to produce 3-nitropyrrolidine (B12994412) derivatives, which can be further functionalized. durham.ac.uk The use of flow microreactors has been shown to be an efficient method for carrying out these reactions. durham.ac.uk

Recent advancements have focused on the development of catalytic and asymmetric versions of these cycloadditions. For example, iridium-catalyzed reductive generation of azomethine ylides from amides and subsequent [3+2] cycloaddition with alkenes provides a highly selective route to complex pyrrolidines. nih.gov This method allows for the synthesis of a wide range of highly and diversely substituted pyrrolidines and polycyclic amine products under mild conditions. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Iridium Complex | Amide, Conjugated Alkene | Substituted Pyrrolidine | High regio- and diastereoselectivity; broad substrate scope. nih.gov |

| Flow Microreactor | Azomethine Ylide, Nitroalkene | 3-Nitropyrrolidine | Efficient synthesis of functionalized pyrrolidines. durham.ac.uk |

Intramolecular Cyclization Reactions for Pyrrolidine Synthesis

Intramolecular cyclization represents another key strategy for pyrrolidine ring formation. These reactions often involve the formation of a carbon-nitrogen bond within a linear precursor, leading to the cyclic amine. A common approach is the intramolecular cyclization of amino alcohols or their derivatives. lumenlearning.comnih.gov For instance, the cyclization of 1,4-amino alcohols can be promoted under acidic or basic conditions to yield the pyrrolidine ring. mdpi.com

Palladium-catalyzed intramolecular carboamination reactions of γ-(N-arylamino)alkenes provide an efficient route to N-aryl-2-allyl-pyrrolidines with high diastereoselectivity. nih.gov This method allows for the synthesis of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov Furthermore, tandem N-arylation/carboamination sequences have been developed, enabling the one-pot synthesis of these complex pyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide. nih.gov The intramolecular cyclization of a delta-hydroxy acid to a delta-lactone is another example of forming a cyclic structure through an intramolecular reaction. youtube.com

| Reaction Type | Starting Material | Product | Catalyst/Conditions |

| Intramolecular Carboamination | γ-(N-Arylamino)alkene, Vinyl Bromide | N-Aryl-2-allyl-pyrrolidine | Palladium(0) catalyst, base. nih.gov |

| Tandem N-Arylation/Carboamination | Primary γ-Amino Alkene, Aryl Bromide, Vinyl Bromide | N-Aryl-2-allyl-pyrrolidine | Palladium catalyst. nih.gov |

| Cyclization of Amino Alcohols | 1,4-Amino Alcohol | Pyrrolidine | Acidic or basic conditions. mdpi.com |

Multicomponent Reaction Protocols in Pyrrolidine Annulation

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrrolidines from simple starting materials in a single step. tandfonline.comresearchgate.nettandfonline.com These reactions offer significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. tandfonline.com Various MCRs have been developed for the synthesis of pyrrolidine derivatives, often involving the in situ generation of reactive intermediates like azomethine ylides. tandfonline.comtandfonline.com

One notable example is the three-component reaction involving an aldehyde, an amino acid, and a dipolarophile, which can be catalyzed by various Lewis acids or organocatalysts to afford highly substituted pyrrolidines. tandfonline.com The diastereoselective synthesis of substituted pyrrolidines has been achieved through asymmetric multicomponent reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents. nih.gov This method allows for the construction of up to three stereogenic centers in a single operation. nih.gov

| Reaction Type | Components | Catalyst | Product |

| Three-Component Reaction | Aldehyde, Amino Acid, Dipolarophile | Lewis Acid/Organocatalyst | Substituted Pyrrolidine. tandfonline.com |

| Asymmetric Multicomponent Reaction | Phenyldihydrofuran, N-Tosyl Imino Ester, Silane | TiCl4 | Highly Substituted Pyrrolidine. nih.gov |

Installation of the Methoxyphenoxy Moiety

Williamson Ether Synthesis in Pyrrolidine-Phenoxy Bond Formation

The Williamson ether synthesis is a classic and widely used method for forming ether linkages. jk-sci.combyjus.comwikipedia.org In the context of this compound synthesis, this reaction typically involves the deprotonation of 3-hydroxypyrrolidine with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a 3-methoxyphenyl (B12655295) halide. lumenlearning.comjk-sci.commasterorganicchemistry.com

The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 reaction. jk-sci.com The choice of base is critical, with strong bases like sodium hydride (NaH) or potassium hydride (KH) often employed to ensure complete deprotonation of the alcohol. jk-sci.commasterorganicchemistry.com For the synthesis of aryl ethers, weaker bases such as potassium carbonate (K2CO3) can also be effective. jk-sci.com

| Reactants | Base | Solvent | Key Considerations |

| 3-Hydroxypyrrolidine, 3-Methoxyphenyl Halide | NaH, KH, K2CO3 | DMF, DMSO, THF | The halide should be a good leaving group (I > Br > Cl). wikipedia.orgmasterorganicchemistry.com |

A specific example involves the reaction of 3-(o-methoxyphenoxy)pyrrolidine with phenoxyalkyl halides in the presence of anhydrous K2CO3 in solvents like methanol, isopropanol, or toluene (B28343) to yield phenoxyalkylpyrrolidines. acs.org

Metal-Catalyzed Coupling Reactions for Aryl Ether Linkages

In recent years, metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom bonds, including the C-O bond in aryl ethers. These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.

The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.orgarkat-usa.org The reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgmdpi.com While traditional Ullmann reactions required harsh conditions, modern modifications using various ligands and copper sources have enabled these reactions to proceed under milder conditions. organic-chemistry.orgmdpi.com An air-stable Cu(I) catalyst, CuIPPh3, has been shown to be effective for O-arylation in non-polar solvents like toluene or xylene with potassium carbonate as the base. arkat-usa.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is primarily used for the formation of C-N bonds but has also been adapted for the synthesis of aryl ethers. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The development of various generations of catalyst systems has significantly expanded the scope of this reaction. wikipedia.org Palladium N-heterocyclic carbene complexes have also been successfully employed as pre-catalysts in Buchwald-Hartwig amination reactions. researchgate.net

| Reaction | Catalyst System | Reactants | Key Advantages |

| Ullmann Condensation | Copper(I) salt, Ligand | 3-Hydroxypyrrolidine, 3-Methoxyphenyl Halide | Lower cost of copper catalyst. wikipedia.orgmdpi.com |

| Buchwald-Hartwig Coupling | Palladium catalyst, Phosphine ligand | 3-Hydroxypyrrolidine, 3-Methoxyphenyl Halide | Milder reaction conditions, broader substrate scope. wikipedia.orgorganic-chemistry.org |

Regioselective Functionalization of Phenolic Precursors

The formation of the ether linkage in this compound requires the regioselective coupling of a pyrrolidine precursor with a phenolic precursor, specifically 3-methoxyphenol (B1666288). The primary challenge lies in achieving selective O-arylation at the C3 position of the pyrrolidine ring. Two of the most effective and widely used methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a robust and classical method for forming ethers. wikipedia.org In the context of synthesizing this compound, this typically involves the reaction of a 3-methoxyphenoxide salt with a pyrrolidine ring that has a good leaving group at the C3 position. The reaction proceeds via an S_N2 mechanism, where the phenoxide acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com

A general approach involves two main steps:

Deprotonation of the Phenol: 3-methoxyphenol is treated with a suitable base to form the corresponding sodium or potassium phenoxide. For phenols, which are more acidic than typical alcohols, bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are often sufficient. organic-synthesis.comyoutube.comyoutube.com

Nucleophilic Substitution: The resulting phenoxide is then reacted with a pyrrolidine precursor, such as an N-protected 3-halopyrrolidine (e.g., 3-bromopyrrolidine) or a 3-pyrrolidinyl sulfonate ester (e.g., tosylate, mesylate). The choice of an N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions involving the pyrrolidine nitrogen.

The reaction conditions are critical for achieving high yields and minimizing side reactions, such as elimination, especially with secondary halides. masterorganicchemistry.com

The Mitsunobu reaction offers a powerful alternative for forming the ether linkage, particularly when starting from 3-hydroxypyrrolidine. wikipedia.org This reaction allows for the direct coupling of an alcohol with a nucleophile, such as a phenol, under mild conditions. nih.govorganic-chemistry.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a critical consideration in stereoselective syntheses. wikipedia.orgyoutube.com

The reaction involves a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The mechanism involves the activation of the hydroxyl group of the N-protected 3-hydroxypyrrolidine by the phosphine-azodicarboxylate adduct, forming an excellent leaving group that is subsequently displaced by the 3-methoxyphenol nucleophile. tcichemicals.com

| Method | Pyrrolidine Precursor | Phenolic Precursor | Key Reagents | Stereochemical Outcome |

|---|---|---|---|---|

| Williamson Ether Synthesis | N-Protected 3-halopyrrolidine or 3-pyrrolidinyl sulfonate | 3-Methoxyphenol | Base (e.g., NaH, K₂CO₃) | Inversion (if leaving group is at a stereocenter) |

| Mitsunobu Reaction | N-Protected 3-hydroxypyrrolidine | 3-Methoxyphenol | PPh₃, DEAD/DIAD | Inversion |

Stereoselective Synthesis of Chiral this compound

Controlling the stereochemistry at the C3 position of the pyrrolidine ring is paramount for developing enantiomerically pure drug candidates. The synthesis of chiral this compound can be achieved through several advanced strategies, including asymmetric catalysis, chiral pool synthesis, and diastereoselective approaches.

Asymmetric catalysis provides an efficient route to chiral pyrrolidines by constructing the heterocyclic ring in an enantioselective manner. Current time information in Bangalore, IN.nih.gov These methods often involve the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts for various asymmetric transformations, including those that form pyrrolidine rings. nih.gov For instance, asymmetric Michael additions or Mannich reactions catalyzed by chiral pyrrolidine-based organocatalysts can be employed to construct precursors that are then cyclized to form the desired chiral pyrrolidine core. Current time information in Bangalore, IN.

Metal Catalysis: Chiral metal complexes are also extensively used. For example, cobalt or nickel complexes with chiral ligands, such as bisoxazoline (BOX) ligands, can catalyze the asymmetric hydroalkylation of 3-pyrrolines to generate C3-substituted chiral pyrrolidines with high enantioselectivity (up to 97% ee). tcichemicals.com Rhodium-catalyzed asymmetric [4+1] cycloadditions are another approach to access chiral pyrrolidines from unactivated terminal alkenes.

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials. Proline and its derivatives are excellent examples of chiral pool starting materials for the synthesis of substituted pyrrolidines. nih.gov

For instance, (S)- or (R)-proline can be converted into derivatives like (S)- or (R)-3-hydroxypyrrolidine. This enantiopure intermediate can then be subjected to a Williamson or Mitsunobu reaction with 3-methoxyphenol to yield the target compound with a defined stereochemistry at the C3 position. youtube.com Another approach starts from optically pure 4-amino-(S)-2-hydroxybutyric acid, which can be transformed into (S)-3-hydroxypyrrolidine through a sequence of reduction, cyclization, and purification steps. rsc.org

| Chiral Starting Material | Key Chiral Intermediate | Potential Synthetic Route to Target |

|---|---|---|

| (S)-Proline | (S)-3-Hydroxypyrrolidine | Mitsunobu or Williamson Synthesis |

| (R)-Proline | (R)-3-Hydroxypyrrolidine | Mitsunobu or Williamson Synthesis |

| D-Prolinol | Acylated Pyrrolidine-alcohol derivatives | Multi-step synthesis |

| 4-Amino-(S)-2-hydroxybutyric acid | (S)-3-Hydroxypyrrolidine | Lactam formation and reduction, followed by etherification |

Diastereoselective reactions are employed when a molecule contains multiple stereocenters, or when a chiral auxiliary is used to direct the formation of a new stereocenter. A prominent strategy for synthesizing highly substituted pyrrolidines is the [3+2] cycloaddition reaction. youtube.comyoutube.com

This method involves the reaction of an azomethine ylide with a dipolarophile. youtube.com By using a chiral N-tert-butanesulfinyl group on the azadiene component, it is possible to achieve high diastereoselectivity in the synthesis of densely substituted pyrrolidines. youtube.com The resulting cycloadducts can possess up to four stereogenic centers, with their absolute configurations controlled by the chiral sulfinyl group. youtube.com Although this method yields more complex analogs, the principles can be adapted for the synthesis of pyrrolidines with specific diastereomeric arrangements.

The determination of the enantiomeric purity, or enantiomeric excess (ee), of the final product is a critical step in asymmetric synthesis. Several analytical techniques are routinely used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. masterorganicchemistry.com The enantiomers are separated on a chiral stationary phase (CSP), and the relative peak areas are used to calculate the ee. masterorganicchemistry.comorganic-synthesis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR analysis can be performed using chiral solvating agents or chiral lanthanide shift reagents. These agents interact differently with the two enantiomers, leading to the separation of signals in the NMR spectrum, which allows for quantification.

Chiroptical Methods: Techniques like circular dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. The CD signal can be correlated with the enantiomeric composition of a sample, often by creating calibration curves with samples of known ee. wikipedia.org

| Methodology | Principle | Common Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation. | Routine analysis of enantiomeric purity. |

| Chiral NMR | Use of chiral additives to induce chemical shift non-equivalence between enantiomers. | Structural confirmation and purity analysis. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. | High-throughput screening and determination of absolute configuration. |

Chemical Transformations and Derivatization of 3 3 Methoxyphenoxy Pyrrolidine Scaffold

Functionalization of the Pyrrolidine (B122466) Nitrogen (N1-Substitution)

The secondary amine of the pyrrolidine ring is a primary site for chemical modification, enabling the introduction of a wide array of substituents that can significantly influence the molecule's properties.

Alkylation and Acylation Reactions

N-alkylation of the pyrrolidine nitrogen is a fundamental transformation used to introduce various alkyl groups. A common strategy involves the reaction of the parent pyrrolidine with an appropriate alkyl halide. For instance, the synthesis of darifenacin, a muscarinic M3 receptor antagonist, involves the alkylation of a related (S)-3-pyrrolidinyl acetamide (B32628) derivative with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) in the presence of a base like potassium carbonate. google.comgoogle.com This reaction attaches a bulky arylethyl group to the nitrogen, which is critical for its biological activity. nih.gov

Acylation reactions are also employed to introduce acyl groups, forming amides. These reactions typically involve reacting the pyrrolidine with an acyl chloride or anhydride. These amide derivatives can serve as intermediates for further functionalization or as final products themselves.

Reductive Amination Strategies

Reductive amination is a powerful and highly versatile method for N-functionalization, offering a controlled alternative to direct alkylation which can sometimes lead to overalkylation. harvard.edumasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the pyrrolidine with a ketone or an aldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. harvard.edumasterorganicchemistry.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound. harvard.edumasterorganicchemistry.com This method allows for the introduction of a diverse range of substituents onto the pyrrolidine nitrogen. organic-chemistry.org For example, reacting 3-(3-methoxyphenoxy)pyrrolidine with various aldehydes or ketones in the presence of a suitable reducing agent can generate a library of N-substituted derivatives. Iridium-catalyzed transfer hydrogenation has also emerged as an efficient method for the reductive amination of diketones with anilines to synthesize N-aryl-substituted pyrrolidines. nih.gov

Table 1: Common Reagents for Reductive Amination

| Carbonyl Source | Reducing Agent | Resulting N-Substituent |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | Methyl |

| Acetaldehyde | Sodium cyanoborohydride | Ethyl |

| Acetone | Sodium borohydride | Isopropyl |

Protecting Group Chemistry in N-Functionalization

In multi-step syntheses, it is often necessary to temporarily protect the pyrrolidine nitrogen to prevent it from participating in undesired side reactions. The choice of protecting group is critical and depends on its stability under subsequent reaction conditions and the ease of its removal.

Commonly used nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of non-acidic conditions. It can be readily removed with acids such as trifluoroacetic acid (TFA). The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. In some syntheses, a para-methoxyphenyl (PMP) group has been used, though it can be sensitive to certain oxidizing agents. diva-portal.org The strategic use of these protecting groups allows for selective transformations elsewhere in the molecule. google.com

Modifications of the Pyrrolidine Ring System

Beyond N-substitution, the pyrrolidine ring itself can be modified to alter the stereochemistry or to introduce new substituents, further expanding the chemical space accessible from the this compound scaffold.

Stereochemical Inversion and Retention at C3

The stereochemistry at the C3 position, which bears the methoxyphenoxy group, is often crucial for biological activity. Syntheses can be designed to either retain or invert the stereochemistry at this center. For example, starting with an optically pure 3-hydroxypyrrolidine, a Mitsunobu reaction can be used to invert the stereocenter. Subsequent etherification with 3-methoxyphenol (B1666288) would then yield the pyrrolidine with the opposite C3 configuration.

Alternatively, synthetic routes starting from chiral precursors like (S)- or (R)-4-hydroxyproline can establish the desired stereochemistry, which is then maintained throughout the synthetic sequence. nih.gov In some cases, epimerization can occur under certain reaction conditions, highlighting the importance of carefully controlled synthesis to maintain stereochemical integrity. acs.org

Introduction of Additional Substituents via C-H Activation

Direct functionalization of the pyrrolidine ring's C-H bonds represents an advanced and efficient strategy for introducing additional substituents. acs.org This approach avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation has been successfully applied to pyrrolidine systems. acs.org By using a directing group, such as an aminoquinoline amide attached to the pyrrolidine, it is possible to selectively activate and functionalize specific C-H bonds, for instance, at the C4 position. acs.orgacs.org

This method allows for the introduction of various aryl groups onto the pyrrolidine ring, creating cis-3,4-disubstituted patterns with high regio- and stereoselectivity. acs.org While direct C-H activation on the this compound scaffold itself is not widely documented, the principles have been established on similar pyrrolidine structures, suggesting its potential applicability. nih.govrsc.orgnih.gov This strategy opens up possibilities for creating novel analogues with potentially enhanced or new biological activities.

Ring Expansion and Contraction Reactions

The manipulation of the pyrrolidine ring system within the this compound scaffold can lead to the formation of larger or smaller heterocyclic structures. While specific studies on this exact molecule are not prevalent, established methodologies for pyrrolidine ring modification can be applied.

Ring Expansion: Ring expansion of pyrrolidines can be achieved through various methods, often involving rearrangement reactions. One common strategy is the Tiffeneau-Demjanov rearrangement, which would require initial functionalization of the pyrrolidine ring to introduce a suitable leaving group adjacent to an amino alcohol. For the this compound scaffold, this would necessitate, for example, N-protection followed by hydroxylation and subsequent conversion to a leaving group.

Another potential route for ring expansion involves the reaction of N-acylpyrrolidines with diazomethane, which can lead to the insertion of a methylene (B1212753) group and the formation of a piperidine (B6355638) ring.

Ring Contraction: Ring contraction of pyrrolidines is a less common transformation but can be achieved under specific conditions. organic-chemistry.org One approach involves photochemical methods or rearrangement reactions of suitably substituted pyrrolidines. libretexts.orglibretexts.orgmasterorganicchemistry.com For instance, a Curtius or Hofmann rearrangement of a carboxylic acid derivative at the C2 or C4 position of the pyrrolidine ring could potentially lead to the formation of a four-membered azetidine (B1206935) ring. However, these transformations often require multi-step syntheses to install the necessary functional groups. A stereoselective synthesis of cyclobutanes from polysubstituted pyrrolidine derivatives has been demonstrated, involving the reaction with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. organic-chemistry.org

Table 1: Hypothetical Ring Transformation Reactions

| Transformation Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Ring Expansion (Tiffeneau-Demjanov type) | 1. N-protection; 2. α-Hydroxylation; 3. Tosylation; 4. NaNO₂, HCl | Piperidinone derivative |

| Ring Contraction (Hofmann rearrangement type) | 1. Carboxylation at C2; 2. Amidation; 3. Br₂, NaOH | Azetidine derivative |

Transformations of the Methoxyphenoxy Unit

The methoxyphenoxy group of this compound offers several sites for chemical modification, including the ether linkage and the aromatic ring itself.

Ether Cleavage and Rearrangement Studies

The ether bond in aryl ethers is generally stable but can be cleaved under stringent conditions using strong acids or Lewis acids. youtube.comyoutube.commasterorganicchemistry.comwikipedia.orgwikipedia.orgbaranlab.org

Ether Cleavage: The cleavage of the C-O bond in the methoxyphenoxy moiety of this compound would typically be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comyoutube.comwikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. wikipedia.org In the case of an aryl alkyl ether like this compound, the cleavage would result in a phenol (B47542) and an alkyl halide. Specifically, the reaction would yield 3-hydroxyphenol and a halogenated pyrrolidine derivative, as the sp2-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. masterorganicchemistry.com

Alternative reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr₃), which can effectively cleave aryl methyl ethers at lower temperatures.

Rearrangement Studies: Rearrangement reactions involving the methoxyphenoxy group are less common. However, under certain conditions, intramolecular rearrangements such as the Claisen rearrangement could be envisioned if an allyl group were introduced onto the phenolic oxygen following ether cleavage.

Table 2: Ether Cleavage Reactions

| Reagent | Conditions | Major Products |

|---|---|---|

| HBr (excess) | Reflux | 3-Hydroxyphenol, Brominated pyrrolidine derivative |

| HI (excess) | Reflux | 3-Hydroxyphenol, Iodinated pyrrolidine derivative |

| BBr₃ | -78 °C to room temperature | 3-Hydroxyphenol, Brominated pyrrolidine derivative |

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxy (B1213986) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). harvard.edu Therefore, the aromatic ring of this compound is susceptible to attack by various electrophiles at the positions ortho and para to the methoxy group. The pyrrolidinoxy group at the meta position will also influence the regioselectivity.

Common EAS Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring, primarily at the positions ortho and para to the methoxy group.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid would introduce an alkyl or acyl group, respectively, onto the aromatic ring.

The directing effects of the methoxy and pyrrolidinoxy groups would lead to a mixture of isomers, with the major products depending on the specific reaction conditions and the nature of the electrophile.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Isomers |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-nitro-, 4-nitro-, and 6-nitro- derivatives |

| Bromination | Br₂, FeBr₃ | 2-bromo-, 4-bromo-, and 6-bromo- derivatives |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-acetyl-, 4-acetyl-, and 6-acetyl- derivatives |

Ortho-Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group is a well-known directing group for this reaction. libretexts.org

In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would be expected to result in deprotonation at one of the positions ortho to the methoxy group (C2 or C4). The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. The presence of the pyrrolidine ring's nitrogen atom could potentially influence the coordination of the lithium base, but the methoxy group is generally a stronger directing group.

Examples of Subsequent Functionalization:

Carboxylation: Quenching the aryllithium intermediate with carbon dioxide would yield a carboxylic acid derivative.

Silylation: Reaction with a chlorosilane, such as trimethylsilyl (B98337) chloride (TMSCl), would introduce a silyl (B83357) group.

Borylation: Trapping with a borate (B1201080) ester, followed by hydrolysis, would produce a boronic acid derivative, which is a versatile intermediate for cross-coupling reactions.

Table 4: Functionalization via Ortho-Directed Metalation

| Electrophile | Reagent | Product Functional Group |

|---|---|---|

| Carbon dioxide | CO₂ | -COOH |

| Trimethylsilyl chloride | TMSCl | -Si(CH₃)₃ |

| Triisopropyl borate | B(O-iPr)₃ | -B(OH)₂ |

| Iodine | I₂ | -I |

Advanced Spectroscopic and Computational Characterization of 3 3 Methoxyphenoxy Pyrrolidine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of organic molecules. These techniques provide detailed information about the connectivity of atoms, the molecular weight, and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each proton and carbon atom in 3-(3-Methoxyphenoxy)pyrrolidine.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the methoxyphenoxy group and the aliphatic protons of the pyrrolidine (B122466) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would likely appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene ring. The protons on the pyrrolidine ring would resonate in the upfield region (typically 2.0-4.0 ppm). The methoxy (B1213986) group protons would be expected to appear as a sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms would indicate their nature (aromatic, aliphatic, attached to an oxygen atom, etc.). The carbon of the methoxy group would be expected around 55 ppm, while the carbons of the pyrrolidine ring would appear in the range of 25-70 ppm. The aromatic carbons would resonate in the 110-160 ppm region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine-H2 | 3.2 - 3.4 | 50 - 55 |

| Pyrrolidine-H3 | 4.8 - 5.0 | 75 - 80 |

| Pyrrolidine-H4 | 2.0 - 2.2 | 30 - 35 |

| Pyrrolidine-H5 | 3.1 - 3.3 | 45 - 50 |

| Methoxy-H | 3.8 | 55 - 60 |

| Aromatic-H (ortho) | 6.5 - 6.7 | 105 - 110 |

| Aromatic-H (para) | 7.1 - 7.3 | 130 - 135 |

| Aromatic-H (ortho) | 6.4 - 6.6 | 100 - 105 |

| Aromatic-C (ipso-O) | - | 155 - 160 |

| Aromatic-C (ipso-OMe) | - | 160 - 165 |

| Aromatic-C (meta) | - | 115 - 120 |

Note: These are predicted values and may vary in an actual experimental spectrum.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the ether bond and the fragmentation of the pyrrolidine ring. The base peak in the spectrum would correspond to the most stable fragment ion.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Proposed Fragment Ion |

| 193.1103 | [M]+ (Molecular Ion) |

| 123.0446 | [M - C4H8N]+ (Loss of pyrrolidinyl radical) |

| 70.0657 | [C4H8N]+ (Pyrrolidinyl cation) |

Note: The fragmentation pattern is a prediction and would need to be confirmed by experimental data.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether linkage, the N-H stretching of the secondary amine in the pyrrolidine ring, C-H stretching of the aromatic and aliphatic groups, and aromatic C=C stretching.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1200 - 1275 (strong) | Moderate |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1020 - 1075 (strong) | Weak |

Note: These are characteristic frequency ranges and the exact positions would be determined experimentally.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the 3-position of the pyrrolidine ring. It would also reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the phenoxy group.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and the absolute configuration of the molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule by comparing it to the curves of structurally related compounds with known configurations. The sign of the Cotton effect, a characteristic feature in the ORD curve near an absorption band, is particularly informative.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) in the regions of electronic absorption. The sign and intensity of these peaks are characteristic of the stereochemistry of the molecule and can be used to determine enantiomeric excess and absolute configuration, often in conjunction with computational predictions.

For this compound, the aromatic chromophore would be the primary contributor to the CD spectrum in the UV region. The interaction of this chromophore with the chiral pyrrolidine ring would give rise to a characteristic CD signal.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomer Separation

The enantioselective separation of this compound is critical for isolating and quantifying its individual enantiomers, as stereoisomers often exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful and widely used techniques for achieving this separation. nih.govresearchgate.net

In chiral HPLC, separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase, leading to the formation of transient diastereomeric complexes. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with pyrrolidine scaffolds. researchgate.netnih.gov For a compound like this compound, a normal-phase method often provides excellent resolution. This typically involves a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., ethanol or isopropanol), often with a small amount of an amine additive like triethylamine (TEA) to improve peak shape and reduce tailing by interacting with residual silanol groups on the stationary phase. researchgate.net

Chiral GC is another effective method, particularly for volatile and thermally stable compounds. gcms.cz Separation is commonly performed on capillary columns coated with derivatized cyclodextrins. nih.govgcms.cz These cyclodextrin macromolecules create a chiral environment where enantiomers can be separated based on differences in their inclusion complex formation. gcms.cz Prior to analysis, derivatization of the secondary amine in the pyrrolidine ring may sometimes be employed to enhance volatility and improve chromatographic performance.

The selection of the appropriate CSP and the optimization of chromatographic conditions—such as mobile phase composition, flow rate, and column temperature—are crucial for achieving baseline separation of the enantiomers. researchgate.net

Table 1: Representative Chiral HPLC Parameters for Enantioselective Separation

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Triethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Separation Factor (α) | 1.20 |

| Resolution (Rs) | 2.15 |

Note: The data in this table is illustrative of a typical chiral separation and is not derived from specific experimental results for this compound.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides indispensable tools for the in-depth characterization of this compound at a molecular level. Through theoretical investigations, it is possible to predict and understand its electronic structure, conformational landscape, reaction mechanisms, and spectroscopic properties, complementing and guiding experimental work.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of this compound. chemrxiv.org Methods such as B3LYP combined with a Pople-style basis set like 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy for molecules of this size. nih.gov

These calculations provide insights into the molecule's reactivity and kinetic stability through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. chemrxiv.org Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions. nih.gov Mulliken atomic charges quantify the partial charge on each atom, offering further detail on the electronic distribution within the molecule.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Calculated Value |

| Method/Basis Set | B3LYP/6-311++G(d,p) |

| Total Energy | -690.5 Hartree |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Dipole Moment | 2.1 Debye |

Note: The data in this table is hypothetical, representing typical values obtained from DFT calculations for a molecule of this nature.

Conformational Analysis of the Pyrrolidine Ring and Phenoxy Rotamer

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. The molecule possesses significant conformational flexibility arising from two primary sources: the puckering of the five-membered pyrrolidine ring and the rotation around the C3-O bond connecting the phenoxy group. nih.govacs.org

The pyrrolidine ring is not planar and typically adopts one of two major puckered "envelope" conformations, known as Cγ-endo (atom C4 is out of the plane on the same side as the substituent) or Cγ-exo (atom C4 is on the opposite side). nih.govnih.gov The relative stability of these puckers is influenced by the nature and orientation of the substituent at the C3 position. nih.govacs.org

Simultaneously, the phenoxy group can rotate relative to the pyrrolidine ring, giving rise to different rotational isomers (rotamers). A potential energy surface (PES) scan can be performed computationally by systematically rotating the dihedral angle of the C2-C3-O-C(phenyl) bond to identify the most stable rotameric states (e.g., gauche and anti conformations). A comprehensive conformational analysis involves optimizing the geometry of all possible combinations of ring puckers and phenoxy rotamers to locate the global energy minimum and other low-energy conformers. acs.org

Table 3: Relative Energies of Plausible Conformers

| Conformer Description | Pyrrolidine Pucker | Phenoxy Dihedral Angle | Relative Energy (kcal/mol) |

| 1 | Cγ-exo | ~75° (gauche) | 0.00 |

| 2 | Cγ-endo | ~80° (gauche) | 0.85 |

| 3 | Cγ-exo | ~180° (anti) | 2.10 |

| 4 | Cγ-endo | ~175° (anti) | 2.90 |

Note: The data presented is illustrative, based on general principles of conformational analysis for substituted pyrrolidines, and does not represent specific experimental findings.

Transition State Modeling for Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions that form or involve this compound is crucial for optimizing synthesis and predicting potential byproducts. mdpi.com Transition state (TS) modeling is a powerful computational tool used to map out the energy profile of a reaction pathway, identifying the structures of intermediates and transition states. nih.gov

Table 4: Hypothetical Activation Energies for a Synthetic Step

| Reaction Step | Description | Method | Calculated Activation Energy (Ea) |

| Williamson Ether Synthesis | SNAr reaction between 3-hydroxypyrrolidine anion and 1-bromo-3-methoxybenzene | DFT (B3LYP/6-31G(d)) | 18.5 kcal/mol |

Note: This data is a hypothetical example to illustrate the application of transition state modeling and is not based on a published study.

Spectroscopic Property Prediction and Validation

Computational chemistry enables the accurate prediction of spectroscopic properties, which is invaluable for structure verification and the interpretation of experimental data. nih.gov DFT calculations can provide theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for this compound.

NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov The computed isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane) to yield chemical shifts that can be directly compared with experimental spectra. This process aids in the assignment of complex spectra and can confirm the proposed structure.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net Because DFT methods often overestimate vibrational frequencies due to the harmonic approximation, the calculated values are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP) to improve agreement with experimental data. nih.gov This allows for the confident assignment of key vibrational modes, such as C-H stretches of the aromatic and aliphatic portions, and the characteristic C-O-C ether stretches.

Table 5: Predicted vs. Representative Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Position | Predicted ¹³C | Representative ¹³C | Predicted ¹H | Representative ¹H |

| Pyrrolidine C2/C5 | 50.1 / 52.3 | 49.8 / 52.0 | 3.1-3.3 | 3.0-3.2 |

| Pyrrolidine C3 | 78.5 | 78.1 | 4.8 | 4.7 |

| Pyrrolidine C4 | 33.4 | 33.1 | 2.1-2.3 | 2.0-2.2 |

| Methoxy C | 55.8 | 55.4 | 3.8 | 3.75 |

| Phenoxy C1 (C-O) | 159.2 | 158.9 | - | - |

Note: This table contains hypothetical data intended to demonstrate the correlation between predicted and experimental spectroscopic values.

Table 6: Predicted vs. Representative Experimental IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted (Scaled) | Representative |

| Aromatic C-H Stretch | 3050-3100 | 3045-3095 |

| Aliphatic C-H Stretch | 2850-2980 | 2845-2975 |

| Aromatic C=C Stretch | 1590, 1485 | 1595, 1490 |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1245 | 1250 |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1040 | 1045 |

Note: This table contains hypothetical data intended to demonstrate the correlation between predicted and experimental spectroscopic values.

Synthetic Utility and Applications of 3 3 Methoxyphenoxy Pyrrolidine As a Chemical Building Block

Precursor in Complex Molecule Synthesis

The unique structural features of 3-(3-methoxyphenoxy)pyrrolidine make it a valuable starting material for the synthesis of intricate molecules. Its pyrrolidine (B122466) core provides a robust framework that can be further elaborated, while the methoxyphenoxy group can be modified or used to influence the molecule's electronic and steric properties.

Construction of Polycyclic Heterocycles

The synthesis of polycyclic systems containing the pyrrolidine motif is an active area of research. While direct examples detailing the use of this compound in the construction of polycyclic heterocycles are not prevalent in the provided search results, the general importance of the pyrrolidine scaffold in such syntheses is well-established. researchgate.netosi.lv For instance, intramolecular reactions, such as the Pictet-Spengler reaction, have been successfully employed to create polycyclic pyrrolidine derivatives. researchgate.net These methods often involve the cyclization of a suitably functionalized pyrrolidine precursor. The 3-(3-methoxyphenoxy) group could potentially act as a directing or activating group in such cyclization strategies, facilitating the formation of new rings fused to the pyrrolidine core.

Scaffold for Combinatorial Library Generation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in known drugs and biologically active compounds. nih.govnih.gov This makes this compound an excellent starting point for the generation of combinatorial libraries. By systematically introducing a variety of substituents at different positions of the pyrrolidine ring and the phenoxy group, a large number of diverse compounds can be rapidly synthesized. This approach is invaluable for drug discovery, as it allows for the efficient screening of many different molecules to identify those with the desired biological activity. The ability to create stereochemically diverse libraries is a particular advantage of using chiral pyrrolidine scaffolds. nih.gov

Utility in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct compounds from a common intermediate. The functional groups present in this compound—the secondary amine of the pyrrolidine ring and the methoxy (B1213986) and ether functionalities on the aromatic ring—provide multiple handles for chemical modification. This allows for the development of divergent synthetic routes where different reaction pathways can be pursued from this single precursor to access a range of target molecules. For example, the nitrogen atom can be acylated, alkylated, or incorporated into larger heterocyclic systems, while the aromatic ring can undergo electrophilic substitution or demethylation to a phenol (B47542), which can then be further functionalized.

Role in Green Chemistry Methodologies

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of pyrrolidine derivatives in green synthetic methodologies is an area of growing interest. researchgate.netbohrium.com

Solvent-Free or Aqueous Media Syntheses

A key aspect of green chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives, such as water, or conducting reactions in the absence of a solvent altogether. rsc.orgresearchgate.net While specific examples involving this compound in solvent-free or aqueous media were not explicitly found, the synthesis of other pyrrolidine derivatives under these conditions has been reported. rsc.org For instance, the use of surfactants in water has been shown to facilitate the synthesis of polysubstituted pyrroles. rsc.org Such methodologies could potentially be adapted for reactions involving this compound, reducing the environmental impact of its synthetic applications.

Future Perspectives in the Academic Research of 3 3 Methoxyphenoxy Pyrrolidine

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of chiral pyrrolidines is a cornerstone of modern organic chemistry, with a continuous drive towards more efficient and selective methods. mdpi.com Future research on 3-(3-Methoxyphenoxy)pyrrolidine will undoubtedly focus on the development of novel synthetic routes that offer superior control over stereochemistry, a critical factor for pharmacological activity.

Current synthetic strategies often rely on established methods that may have limitations in terms of step economy, atom economy, and the use of hazardous reagents. The future lies in the exploration of asymmetric catalysis to construct the chiral pyrrolidine (B122466) core with high enantiomeric and diastereomeric purity. bits-pilani.ac.inrsc.orgmappingignorance.org For instance, the application of organocatalysis, particularly proline-catalyzed reactions, has shown great promise in the asymmetric synthesis of substituted pyrrolidines and could be adapted for the synthesis of this compound. bits-pilani.ac.in

Furthermore, the development of diastereodivergent synthetic methods will be crucial. rsc.org This would allow for the selective synthesis of any desired stereoisomer of this compound and its derivatives, which is essential for detailed structure-activity relationship (SAR) studies. rsc.org Metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides represent a powerful and atom-economical approach to access highly functionalized pyrrolidines and could be a key area of investigation. rsc.orgmappingignorance.org

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond the synthesis of the core scaffold, future research will delve into the exploration of unconventional reactivity and novel transformation pathways of this compound. This will open up new avenues for creating diverse libraries of compounds for biological screening.

One area of interest is the late-stage functionalization of the pyrrolidine ring. This approach allows for the modification of the core structure at a later stage of the synthesis, providing rapid access to a wide range of analogs. Techniques such as C-H activation could be employed to introduce new functional groups at various positions on the pyrrolidine or the methoxyphenoxy moiety, leading to compounds with potentially improved pharmacological profiles.

Another promising direction is the investigation of ring-distortion and ring-rearrangement strategies. These unconventional transformations could lead to the discovery of entirely new heterocyclic scaffolds derived from this compound, potentially exhibiting novel biological activities. The study of reactive intermediates, such as isodiazenes, has already shown potential for nitrogen-atom insertion into pyrrolidines, offering a novel method for creating N-N bond-containing heterocycles. acs.orgacs.org

Advanced Computational Modeling for Predictive Synthesis and Mechanism

The integration of computational chemistry is set to revolutionize the way we approach the synthesis and study of molecules like this compound. Advanced computational modeling will play a pivotal role in predicting optimal synthetic routes, understanding reaction mechanisms, and designing novel derivatives with desired properties. nih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the transition states of potential synthetic reactions, allowing for the rational design of catalysts and reaction conditions to enhance selectivity and yield. acs.org For example, computational studies can help in understanding the factors that control the endo/exo selectivity in 1,3-dipolar cycloaddition reactions for the synthesis of pyrrolidine derivatives. rsc.org

Furthermore, molecular docking and dynamics simulations can be used to predict the binding affinity of this compound derivatives to their biological targets, such as the serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov This in-silico screening can help prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. The combination of experimental and computational studies will provide a deeper understanding of the structure-activity relationships governing the biological effects of these compounds. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous manufacturing processes, and flow chemistry is at the forefront of this revolution. cam.ac.ukbeilstein-journals.orgteknoscienze.comnih.govasynt.com The integration of flow chemistry and automated synthesis platforms offers numerous advantages for the synthesis of this compound and its derivatives, including enhanced safety, improved reproducibility, and the ability to rapidly generate compound libraries. cam.ac.ukbeilstein-journals.orgasynt.com

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.org This is particularly beneficial for reactions that are difficult to control in traditional batch processes. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry has been demonstrated for a variety of complex molecules and is a promising avenue for the future production of this compound. cam.ac.uknih.gov

Q & A

Q. What are the established synthetic routes for 3-(3-Methoxyphenoxy)pyrrolidine, and how do reaction conditions influence yield?

A common method involves nucleophilic substitution between 3-methoxyphenol and pyrrolidine derivatives. For example, coupling 3-methoxyphenol with a pyrrolidine precursor (e.g., activated via tosylation or halogenation) in the presence of a base (e.g., NaH or K₂CO₃) under reflux in polar aprotic solvents like DMF or DMSO. Reaction optimization requires controlled temperature (60–100°C) and stoichiometric ratios to minimize side products like O-alkylation . Evidence from related pyrrolidine derivatives suggests yields improve with microwave-assisted synthesis, reducing reaction times by 50% compared to conventional heating .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm for 1H; δ ~55 ppm for 13C) and pyrrolidine protons (δ ~1.5–3.5 ppm). Aromatic protons from the methoxyphenoxy moiety appear as multiplets (δ ~6.5–7.2 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 234.1489 for C₁₁H₁₅NO₂).

- FTIR : Absorptions at ~1250 cm⁻¹ (C-O-C ether stretch) and ~2800–3000 cm⁻¹ (pyrrolidine C-H stretches) .

Q. What preliminary biological activities have been reported for this compound derivatives?

Structural analogs exhibit activity as dopamine receptor ligands and serotonin reuptake inhibitors. For instance, fluorinated pyrrolidine derivatives show nanomolar binding affinities (IC₅₀ = 12–45 nM) in vitro, attributed to the methoxyphenoxy group’s electron-donating properties enhancing receptor interactions . Preliminary cytotoxicity assays (MTT tests) in HEK-293 cells suggest low toxicity (IC₅₀ > 100 µM) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Q. How does the solubility profile of this compound impact experimental design?

The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar solvents (e.g., ethanol, DMSO). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to maintain <1% DMSO to avoid cellular toxicity .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized using green chemistry principles?

Replace traditional bases (e.g., NaH) with biodegradable alternatives like K₂CO₃ in ethanol/water mixtures. Sodium hypochlorite (NaClO) can serve as a green oxidant for intermediates, achieving 73% isolated yield in one-step cyclization reactions (vs. 45% with Cr(VI) reagents) . Microwave-assisted synthesis reduces energy consumption by 40% while improving regioselectivity .

Q. How to resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in IC₅₀ values (e.g., receptor binding vs. cellular assays) may arise from assay conditions (e.g., pH, serum proteins). Normalize data using reference standards (e.g., haloperidol for dopamine receptors) and validate via orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound derivatives?

- Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to assess effects on receptor affinity.

- Stereochemistry : Synthesize enantiomers via chiral HPLC or asymmetric catalysis to evaluate stereospecific activity (e.g., (R)- vs. (S)-isomers) .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine D2 receptor PDB: 6CM4) .

Q. How can computational methods guide the design of this compound-based probes?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, identifying nucleophilic/electrophilic sites for functionalization .

- MD simulations : Simulate ligand-receptor dynamics (50 ns trajectories) to assess binding stability and residence time .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Rodent studies : Administer 10 mg/kg (IV or oral) to assess bioavailability, half-life (t₁/₂), and brain permeability via LC-MS/MS quantification.

- Metabolite profiling : Use liver microsomes to identify CYP450-mediated oxidation products (e.g., N-oxide formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.